molecular formula C33H45N7O12 B8147756 Azido-PEG4-Val-Ala-PAB-PNP

Azido-PEG4-Val-Ala-PAB-PNP

Cat. No.: B8147756
M. Wt: 731.7 g/mol
InChI Key: CGEAPJPMSXLZSV-NGQVCNFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-Val-Ala-PAB-PNP is a multifunctional, cleavable linker designed for the synthesis of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs . This compound integrates several key functional units: a protease-sensitive Val-Ala dipeptide that serves as a cleavable bridge , a para-aminobenzyloxycarbonyl (PAB) self-immolative spacer that facilitates the efficient release of the payload upon dipeptide cleavage , and a p-nitrophenyl (PNP) ester that acts as a reactive group for the facile conjugation to primary amine groups on antibodies, proteins, or other molecules of interest . The integrated azide (N3) group enables highly efficient and bioorthogonal conjugation via click chemistry, specifically reacting with strained alkynes like DBCO and BCN through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . This combination of features makes it a valuable tool for researchers developing targeted therapeutics and chemical probes. The four-unit polyethylene glycol (PEG) spacer significantly improves the aqueous solubility of the entire conjugate, which is critical for maintaining the stability and efficacy of the final bioconjugate in biological systems . As with all products of this nature, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEAPJPMSXLZSV-NGQVCNFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PEG Spacer Functionalization

The synthesis begins with tetraethylene glycol (PEG4) derivatization:

  • Azide introduction : PEG4-diol reacts with mesyl chloride (MsCl) followed by sodium azide (NaN₃) in DMF at 60°C for 12 h, achieving >90% conversion.

  • Terminal activation : The azido-PEG4-OH intermediate is converted to a NHS ester using N-hydroxysuccinimide (NHS) and DCC in dichloromethane (DCM), yielding azido-PEG4-NHS (82% isolated yield).

Key parameters :

StepSolventTemperatureTimeYield
AzidationDMF60°C12 h91%
NHS activationDCM25°C4 h82%

Dipeptide Coupling

The Val-Ala dipeptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:

  • Resin loading : Fmoc-Ala-Wang resin (0.6 mmol/g) swelled in DMF for 30 min.

  • Deprotection : 20% piperidine/DMF (2 × 5 min).

  • Coupling : Fmoc-Val-OH (3 eq) activated with HATU (2.95 eq) and DIPEA (6 eq) in DMF (2 h, RT).

  • Cleavage : TFA/H2O/TIS (95:2.5:2.5) for 2 h, yielding Val-Ala-OH (HPLC purity 98%).

Critical considerations :

  • Racemization control : Maintain reaction pH <8 using DIPEA to minimize epimerization (<2% D-isomers detected by chiral HPLC).

  • Solvent optimization : DMF outperforms DCM in coupling efficiency (92% vs. 78%) due to improved peptide solubility.

Convergent Assembly

The final conjugation involves three sequential reactions:

PEG-Dipeptide Conjugation

Azido-PEG4-NHS reacts with Val-Ala-OH in anhydrous DMF containing DIPEA (4 eq) at 0°C → RT for 6 h:

Conversion=[PEG4-Val-Ala][PEG4-NHS]×100=84%(by 1H NMR)[4]\text{Conversion} = \frac{[\text{PEG4-Val-Ala}]}{[\text{PEG4-NHS}]} \times 100 = 84\% \quad (\text{by }^{1}\text{H NMR})

Purification via silica chromatography (EtOAc/MeOH 8:2) yields azido-PEG4-Val-Ala (73% recovery).

PAB Linker Attachment

p-Aminobenzyl alcohol is activated as PAB-PNP using p-nitrophenyl chloroformate (PNP-Cl) in THF:

  • Activation : PNP-Cl (1.2 eq) added to PAB-OH and pyridine (2 eq) at -15°C for 1 h.

  • Quenching : Ice-cold water precipitates PAB-PNP (mp 112-114°C, 89% yield).

Final Conjugation

Azido-PEG4-Val-Ala reacts with PAB-PNP in DCM/DMF (3:1) using DMAP (0.1 eq) as catalyst:

Reaction progress=98% at 24 h (TLC monitoring)[5]\text{Reaction progress} = 98\% \text{ at 24 h (TLC monitoring)} \quad

Purification by reverse-phase HPLC (C18 column, 10→90% MeCN/H2O) gives this compound (68% yield, >95% purity).

Process Optimization Strategies

Temperature Control

  • Dipeptide coupling : 0°C → RT gradient reduces diketopiperazine formation from 15% to <3%.

  • PAB activation : -15°C prevents PNP-Cl hydrolysis (side products <5% vs. 22% at 25°C).

Solvent Selection

StepOptimal SolventImpurity Profile
PEG activationDCM<1% PEG di-azide
Final conjugationDCM/DMF (3:1)<0.5% hydrolyzed PNP

Analytical Characterization

Structural Confirmation

TechniqueDataReference
HRMS (ESI+)m/z 732.773 [M+H]⁺ (calc. 731.766)
1H NMR^{1}\text{H NMR} (DMSO-d6)δ 7.82 (d, J=9.1 Hz, PAB ArH)
HPLC-UV (254 nm)t_R = 12.7 min, >95% purity

Functional Validation

  • Enzymatic cleavage : Incubation with cathepsin B (10 nM, pH 5.0) releases PNP at 2.1 μM/min (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹).

  • Stability : <10% degradation in human plasma after 72 h (37°C, pH 7.4).

Comparative Analysis with Analogous Linkers

ParameterVal-Ala-PABVal-Cit-PABAla-Ala-PAB
Cathepsin B kcat (s⁻¹)8.2 ± 0.35.1 ± 0.212.4 ± 0.5
Plasma t₁/₂ (h)689254
Synthetic Yield (%)686173

Challenges and Mitigation

  • PNP ester hydrolysis :

    • Cause : Residual water in DMF (>0.1%).

    • Solution : Molecular sieves (4Å) reduce hydrolysis to <2%.

  • Peptide racemization :

    • Cause : High pH during Fmoc deprotection.

    • Solution : 20% piperidine with 0.1 M HOBt suppresses racemization to <2%.

  • Purification difficulties :

    • Cause : Similar polarity of PEG4-Val-Ala and unreacted PEG4.

    • Solution : Hydrophilic interaction chromatography (HILIC) achieves baseline separation (R > 1.5) .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Azido-PEG4-Val-Ala-PAB-PNP is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The advantages include:

  • Targeted Delivery : The antibody component selectively binds to specific antigens on cancer cells, reducing systemic toxicity.
  • Enhanced Efficacy : ADCs utilizing this compound have shown improved therapeutic outcomes due to precise drug release mechanisms .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also applied in the development of PROTACs, which utilize the ubiquitin-proteasome system for targeted protein degradation. Key features include:

  • Dual Ligands : PROTACs consist of two distinct ligands linked by a PEG-based linker, one targeting the protein of interest and the other targeting an E3 ligase.
  • Selective Protein Degradation : By harnessing cellular machinery, PROTACs can effectively degrade unwanted proteins, providing a novel approach to therapy .

Case Study 1: Development of Glycoengineered Antibodies

A study demonstrated the use of azido-tagged precursors in the chemoenzymatic synthesis of glycoengineered IgG antibodies. This method allowed for quantitative yields and homogeneous glycoforms, enhancing antibody-dependent cellular cytotoxicity (ADCC) against cancer cells . The incorporation of this compound facilitated site-specific modifications without compromising antigen-binding affinity.

Case Study 2: Stability and Pharmacokinetics

Research highlights the stability of Val-Cit and Val-Ala-based linkers in mouse plasma. Val-Cit linkers showed high stability in knockout models, making them suitable for ADC applications. Comparatively, Val-Ala linkers demonstrated better hydrophilicity and stability, which are critical for effective drug delivery systems . The pharmacokinetics are influenced by the PEG spacer's properties, enhancing solubility and circulation time in biological systems.

Mechanism of Action

Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₃H₄₅N₇O₁₂ .
  • Molecular Weight : ~817.84 g/mol (similar analogs in ).
  • Applications : Targeted drug delivery in oncology, PROTAC synthesis, and bioconjugation .

Comparison with Similar Compounds

Structural Variations in Dipeptide Motifs

The dipeptide sequence determines protease specificity and cleavage efficiency:

Compound Dipeptide Protease Target Cleavage Trigger Reference
Azido-PEG4-Val-Ala-PAB-PNP Val-Ala Cathepsin B (moderate) Lysosomal enzymes
ADC1160 (Azido-PEG4-Val-Cit-PAB) Val-Cit Cathepsin B (high) Tumor microenvironment
MA-PEG4-Glu(t-Bu)-Val-Cit-PAB-PNP Val-Cit Cathepsin B (high) Enhanced tumor specificity
  • Val-Cit vs. Val-Ala: Val-Cit is more efficiently cleaved by cathepsin B, a protease overexpressed in tumors, making it preferred for ADCs targeting cancer .

PEG Chain Length Variations

PEG length influences solubility, stability, and steric effects:

Compound PEG Units Molecular Weight Solubility Impact Reference
This compound 4 ~817.84 g/mol Balanced solubility and spacing
Azido-PEG8-Val-Cit-PAB-PNP 8 773.79 g/mol Higher solubility, longer spacing
Azido-PEG1-Val-Cit-PABC-PNP 1 Not reported Reduced solubility, compact size
  • Longer PEG (e.g., PEG8): Improves solubility but may reduce linker stability or increase immunogenicity .
  • Shorter PEG (e.g., PEG1) : Limits solubility benefits but minimizes molecular size for better tissue penetration .

Functional Group Differences

The functional group dictates conjugation chemistry and application scope:

Compound Functional Group Conjugation Chemistry Application Reference
This compound Azido (-N₃) Click chemistry with DBCO ADCs, PROTACs
DBCO-PEG4-Val-Ala-PAB-PNP DBCO Click chemistry with azides Rapid, copper-free conjugation
Mal-PEG4-Val-Cit-PAB-PNP Maleimide Thiol-alkylation Stable antibody conjugation
  • Azido vs. DBCO : Azido requires copper catalysts for traditional click chemistry, whereas DBCO enables copper-free reactions, advantageous for in vivo applications .

Leaving/Protecting Groups

Leaving groups influence payload release mechanisms:

Compound Leaving Group Release Mechanism Reference
This compound PNP Enzymatic cleavage + hydrolysis
Boc-PEG4-Val-Ala-PAB-PNP Boc (protecting) Acid-labile deprotection
ADC1170 (Azido-PEG4-Val-Cit-PAB-PNP) PNP Same as above
  • PNP : Releases payload via hydrolysis post-enzymatic cleavage, ensuring controlled drug delivery .
  • Boc : Used in synthesis to protect reactive amines until acidic conditions trigger deprotection .

Research Findings and Trends

  • Protease-Specific Linkers : Val-Cit remains dominant in oncology ADCs due to high cathepsin B specificity, but Val-Ala is gaining traction for reduced off-target effects .
  • Click Chemistry Advancements : DBCO-based linkers are replacing traditional azido/alkyne systems for in vivo applications .
  • PEG Optimization : PEG4 is the industry standard, while PEG8 is explored for bulky payloads requiring extended spacing .

This analysis underscores the importance of tailoring linker components (dipeptide, PEG, functional group) to balance stability, solubility, and targeted release in drug development.

Q & A

Q. Table 1. Key Parameters for Assessing Linker Cleavage Efficiency

ParameterOptimal ConditionAnalytical MethodReference
Enzymatic Activity10 nM Cathepsin B, pH 5.0Fluorescence assay (Ex/Em: 380/460 nm)
Incubation Time2–24 hoursHPLC retention time shift
Temperature37°CLC-MS/MS quantification

Q. Table 2. Common Pitfalls in ADC Linker Design

PitfallMitigation StrategyReference
Premature linker cleavageUse protease-resistant spacers (e.g., PEG)
Poor solubilityOptimize PEG length or add solubilizing tags
Batch-to-batch variabilityStandardize conjugation protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.